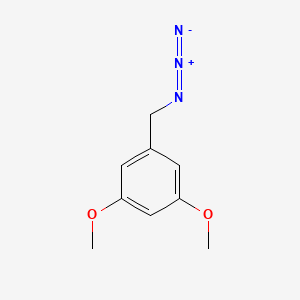

1-(Azidomethyl)-3,5-dimethoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Azidomethyl)-3,5-dimethoxybenzene is an organic compound characterized by the presence of an azidomethyl group attached to a benzene ring substituted with two methoxy groups

準備方法

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halomethyl derivative of 3,5-dimethoxybenzene reacts with sodium azide under appropriate conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: While specific industrial production methods for 1-(Azidomethyl)-3,5-dimethoxybenzene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide intermediates.

化学反応の分析

Types of Reactions: 1-(Azidomethyl)-3,5-dimethoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or phosphines.

Cycloaddition Reactions:

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in DMF.

Reduction: Lithium aluminum hydride or phosphines.

Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.

Major Products:

Triazoles: Formed via cycloaddition reactions.

Amines: Formed via reduction of the azido group.

科学的研究の応用

1-(Azidomethyl)-3,5-dimethoxybenzene has several applications in scientific research:

作用機序

The mechanism of action of 1-(Azidomethyl)-3,5-dimethoxybenzene primarily involves the reactivity of the azido group. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is harnessed in click chemistry, where the azido group acts as a versatile functional group for the rapid and selective formation of covalent bonds . The molecular targets and pathways involved depend on the specific application, such as the formation of bioconjugates in biological systems or the synthesis of complex organic molecules in chemical research.

類似化合物との比較

1-(Azidomethyl)-3,5-dimethoxybenzene can be compared with other azidomethyl-substituted compounds:

1-(Azidomethyl)-5H-tetrazole: Similar in having an azidomethyl group, but differs in the core structure, leading to different reactivity and applications.

1-(Azidomethyl)-4-chlorobenzene: Similar in having an azidomethyl group attached to a benzene ring, but the presence of a chloro substituent alters its chemical properties and reactivity.

1-(Azidomethyl)-4-nitrobenzene:

These comparisons highlight the unique aspects of this compound, particularly its dual methoxy substitution, which can influence its chemical behavior and suitability for specific applications.

生物活性

1-(Azidomethyl)-3,5-dimethoxybenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves the azidation of the corresponding benzyl alcohol or related compounds. The general method includes the use of sodium azide in the presence of suitable catalysts or conditions to facilitate the formation of the azide group. For example, one approach utilizes N-bromosuccinimide (NBS) in a solvent system to achieve high yields .

Anticancer Properties

Recent studies have highlighted the anticancer potential of azide-containing compounds, including this compound. These compounds often exhibit significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the azide and methoxy groups can enhance or diminish biological activity.

Table 1: Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| DU-145 (Prostate) | 0.1 - 1.1 | Selectively cytotoxic |

| MCF-7 (Breast) | TBD | Ongoing studies |

| HeLa (Cervical) | TBD | Ongoing studies |

The compound has shown selective cytotoxicity towards DU-145 cells, with IC50 values ranging from 0.1 to 1.1 µM, indicating a potent effect compared to standard controls like E7010 and nocodazole . This suggests that it may induce apoptosis through mechanisms involving caspase activation, particularly caspase-3, which is crucial for apoptotic pathways .

The proposed mechanism for the anticancer activity of this compound involves:

- Cell Cycle Arrest : The compound may induce G2/M phase arrest in cancer cells, leading to apoptosis.

- Caspase Activation : Increased caspase-3 activity has been observed in treated cells, indicating a pathway towards programmed cell death.

- Mitochondrial Dysfunction : Changes in mitochondrial membrane potential have been reported, contributing to apoptotic signaling .

Study on Anticancer Activity

In a recent study focusing on various azide derivatives, this compound was evaluated for its cytotoxic effects on several cancer cell lines including DU-145 and MCF-7. The results demonstrated that this compound exhibited significant cytotoxicity with minimal effects on normal cells. The study utilized the MTT assay to quantify cell viability post-treatment .

Comparative Analysis with Other Azide Compounds

A comparative analysis was conducted between this compound and other azide derivatives such as 1-(azidomethyl)-4-methoxybenzene. The findings indicated that while both compounds exhibited anticancer properties, variations in substituents significantly affected their potency and selectivity against different cancer types .

特性

分子式 |

C9H11N3O2 |

|---|---|

分子量 |

193.20 g/mol |

IUPAC名 |

1-(azidomethyl)-3,5-dimethoxybenzene |

InChI |

InChI=1S/C9H11N3O2/c1-13-8-3-7(6-11-12-10)4-9(5-8)14-2/h3-5H,6H2,1-2H3 |

InChIキー |

KZAHDTKOJBWQKI-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=CC(=C1)CN=[N+]=[N-])OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。